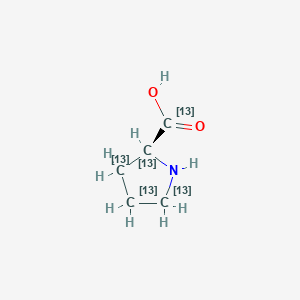

L-Proline-13C5

Description

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

120.094 g/mol |

IUPAC Name |

(2S)-(2,3,4,5-13C4)azolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |

InChI Key |

ONIBWKKTOPOVIA-JRGPAWSWSA-N |

Isomeric SMILES |

[13CH2]1[13CH2][13C@H](N[13CH2]1)[13C](=O)O |

Canonical SMILES |

C1CC(NC1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is L-Proline-13C5 and its role in metabolic research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Proline-13C5, a stable isotope-labeled amino acid, and its critical role as a tracer in metabolic research. This document details its properties, experimental applications, and the metabolic and signaling pathways it helps to elucidate.

Introduction to this compound

This compound is a non-radioactive, stable isotope-labeled form of the amino acid L-proline where all five carbon atoms are substituted with the heavy isotope, carbon-13 (¹³C). This isotopic enrichment allows for the precise tracking and quantification of proline's metabolic fate within biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary applications in metabolic research include its use as a tracer for metabolic flux analysis and as an internal standard for accurate quantification of metabolites.[1][2]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Chemical Formula | ¹³C₅H₉NO₂ | [2] |

| Molecular Weight | 120.09 g/mol | [2] |

| CAS Number | 201740-83-2 | [2] |

| Appearance | White to off-white powder | |

| Purity | Typically ≥98% | |

| Storage | Store refrigerated (+2°C to +8°C), protected from light |

Role in Metabolic Research

This compound is a powerful tool for investigating the complexities of proline metabolism, which is deeply integrated with central carbon metabolism and plays a significant role in various physiological and pathological processes, including collagen synthesis, redox balance, and cancer metabolism.

Tracing Proline Metabolism

By introducing this compound into a biological system, researchers can trace the labeled carbon backbone as it is incorporated into various downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of the rate of metabolic reactions, a technique known as metabolic flux analysis.

The major metabolic pathways of proline that can be traced using this compound include:

-

Proline Catabolism: The conversion of proline to glutamate via the intermediate Δ¹-pyrroline-5-carboxylate (P5C). This process is catalyzed by proline dehydrogenase (PRODH) and P5C dehydrogenase (P5CDH).

-

Proline Biosynthesis: The synthesis of proline from glutamate, a reversible pathway involving the enzyme P5C reductase (PYCR).

-

Collagen Synthesis: Proline is a major constituent of collagen, where it is often hydroxylated to form hydroxyproline. This compound can be used to measure the rate of new collagen synthesis.

-

TCA Cycle Anaplerosis: The carbon skeleton of proline can enter the tricarboxylic acid (TCA) cycle via its conversion to α-ketoglutarate, an important anaplerotic pathway.

Proline Metabolism Signaling Pathways

Proline metabolism is intricately linked to key cellular signaling pathways that regulate cell growth, proliferation, and stress responses. This compound can be employed to study how metabolic fluxes through proline pathways are altered in response to signaling cues or, conversely, how proline metabolism itself influences signaling.

Key signaling pathways influenced by proline metabolism include:

-

mTOR Signaling: The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and is sensitive to amino acid availability. Proline has been shown to activate mTORC1 signaling.

-

p53 Signaling: The tumor suppressor p53 can induce the expression of PRODH, linking proline catabolism to the regulation of apoptosis and cellular stress responses.

-

Hypoxia-Inducible Factor (HIF) Signaling: Proline and its hydroxylated form, hydroxyproline, are involved in the regulation of HIF-1α stability, a key transcription factor in the cellular response to hypoxia.

Quantitative Data from this compound Tracer Experiments

The following table summarizes quantitative data from a study that utilized ¹³C₅,¹⁵N₁-Proline to assess the efficiency of stable isotope labeling of 4-hydroxyproline (4-Hyp) in collagen produced by human embryonic lung (HEL) fibroblasts. This data highlights how experimental conditions can influence tracer incorporation.

| ¹³C₅,¹⁵N₁-Proline Concentration (mg/L) | Glutamine in Medium | Labeling Efficiency of 4-Hyp (%) (Days 1-4) | Labeling Efficiency of 4-Hyp (%) (Days 4-7) |

| 50 | Present | ~55 | ~65 |

| 200 | Present | ~75 | ~85 |

| 350 | Present | ~80 | ~90 |

| 50 | Absent | ~70 | ~80 |

| 200 | Absent | ~85 | ~95 |

| 350 | Absent | ~90 | >95 |

Data adapted from "Stable Isotope-Labeled Collagen: A Novel and Versatile Tool for Quantitative Collagen Analyses Using Mass Spectrometry"

Experimental Protocols

The following is a generalized protocol for a stable isotope tracing experiment using this compound in mammalian cell culture, followed by mass spectrometry-based analysis.

Cell Culture and Labeling

-

Cell Seeding: Plate mammalian cells (e.g., HEK293, HeLa, or a specific cell line of interest) in standard growth medium and culture until they reach the desired confluency (typically 60-80%).

-

Media Preparation: Prepare a labeling medium by supplementing a proline-free base medium (e.g., DMEM, RPMI-1640) with this compound at a concentration typically ranging from the physiological concentration of proline up to several hundred mg/L. The optimal concentration should be determined empirically for the specific cell line and experimental goals.

-

Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and then add the pre-warmed this compound labeling medium.

-

Incubation: Incubate the cells for a specific duration to allow for the incorporation of the labeled proline into cellular metabolites and proteins. The labeling time can range from minutes to several days, depending on the turnover rate of the pathways being investigated.

Sample Preparation for Mass Spectrometry

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the culture plate.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

-

Protein Hydrolysis (for collagen analysis):

-

After metabolite extraction, the protein pellet can be hydrolyzed (e.g., with 6M HCl at 110°C for 24 hours) to release individual amino acids.

-

The hydrolysate is then dried and resuspended for analysis.

-

Mass Spectrometry Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (quadrupole time-of-flight) or Orbitrap instrument, coupled with liquid chromatography (LC) is typically used for the analysis of labeled metabolites.

-

Chromatography: Separate the metabolites using an appropriate LC method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites like amino acids.

-

Mass Spectrometry Parameters:

-

Operate the mass spectrometer in a mode that allows for the detection of the different isotopologues of proline and its downstream metabolites (e.g., glutamate, hydroxyproline).

-

The mass shift of +5 for fully labeled proline (compared to the unlabeled M+0) and the corresponding shifts in its metabolites are monitored.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using specialized software to identify and quantify the different isotopologues.

-

Correct for the natural abundance of ¹³C.

-

Calculate the fractional enrichment of ¹³C in each metabolite to determine the contribution of this compound to its synthesis.

-

Visualizations

Metabolic Pathway of L-Proline

Caption: Metabolic fate of L-Proline-¹³C₅ in the cell.

Experimental Workflow for this compound Tracer Analysis

Caption: A typical experimental workflow for ¹³C tracer studies.

Proline Metabolism and its Interaction with mTOR and p53 Signaling

Caption: Interaction of proline metabolism with mTOR and p53 signaling.

References

L-Proline-13C5 as a Metabolic Tracer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Proline-13C5, a stable isotope-labeled amino acid, and its application as a tracer in metabolic research and drug development. By tracing the metabolic fate of this compound, researchers can gain valuable insights into cellular metabolism, identify metabolic bottlenecks, and understand the mechanism of action of therapeutic agents.

Core Principles of this compound as a Tracer

This compound is a form of L-proline where all five carbon atoms have been replaced with the heavy isotope, carbon-13.[1][2] This isotopic labeling makes it distinguishable from the naturally abundant L-proline containing carbon-12. When introduced into a biological system, this compound participates in the same biochemical reactions as its unlabeled counterpart.[3] Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then be used to detect and quantify the incorporation of 13C into downstream metabolites, providing a dynamic view of proline metabolism.[1][3] This technique, known as 13C Metabolic Flux Analysis (13C-MFA), is a powerful tool for quantifying the rates (fluxes) of intracellular metabolic reactions.

The choice of tracer is a critical aspect of experimental design in 13C-MFA, as it significantly influences the precision and accuracy of flux estimations. This compound is particularly useful for studying pathways involving proline, such as collagen synthesis, the urea cycle, and the tricarboxylic acid (TCA) cycle.

Key Applications in Research and Drug Development

The use of stable isotope tracers like this compound is integral to various stages of research and drug development:

-

Metabolic Pathway Elucidation: Tracing the flow of 13C from this compound helps to confirm known metabolic pathways and discover new ones.

-

Target Engagement and Pharmacodynamics: By observing changes in proline metabolism upon drug treatment, researchers can assess the engagement of a drug with its intended target and understand its downstream effects.

-

Disease Research: Alterations in proline metabolism are associated with various diseases, including cancer and metabolic disorders. This compound can be used to study these alterations and identify potential therapeutic targets.

-

Toxicology Studies: Isotope tracers can help in understanding the metabolic basis of drug toxicity.

Experimental Workflow for this compound Tracer Studies

A typical experimental workflow for a tracer study using this compound involves several key steps. The following diagram illustrates a generalized workflow.

Caption: Generalized workflow for a metabolic tracer study using this compound.

Proline Metabolism and Key Signaling Pathways

L-proline is a non-essential amino acid with diverse roles in cellular processes. The following diagram depicts the central metabolic pathways involving proline.

Caption: Central metabolic pathways involving L-proline.

Quantitative Data from this compound Tracer Studies

The primary output of a tracer experiment is the measurement of isotope labeling in various metabolites. This data can be used to calculate metabolic fluxes. The following table provides a hypothetical example of labeling data obtained from a cell culture experiment using this compound.

| Metabolite | Isotopologue | Fractional Abundance (%) |

| Proline | M+0 | 5 |

| M+5 | 95 | |

| Glutamate | M+0 | 40 |

| M+5 | 60 | |

| α-Ketoglutarate | M+0 | 70 |

| M+5 | 30 | |

| Citrulline | M+0 | 85 |

| M+5 | 15 |

Table 1: Hypothetical Isotopologue Distribution Data. This table shows the percentage of the metabolite pool that contains zero (M+0) or five (M+5) 13C atoms derived from this compound.

Detailed Experimental Protocols

A successful tracer experiment relies on meticulous and well-designed protocols. Below are generalized methodologies for key experimental stages.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.

-

Media Preparation: Prepare culture medium containing this compound at a known concentration. The standard medium should lack unlabeled proline to maximize tracer incorporation.

-

Labeling: Replace the standard medium with the this compound containing medium and incubate for a predetermined time. The labeling duration depends on the metabolic pathway of interest and the turnover rate of the target metabolites.

Sample Preparation for Mass Spectrometry

-

Metabolic Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. This is typically achieved by washing the cells with ice-cold saline or quenching solution.

-

Metabolite Extraction: Extract metabolites using a solvent system, commonly a mixture of methanol, acetonitrile, and water. The choice of solvent depends on the polarity of the target metabolites.

-

Sample Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile metabolites are often derivatized to increase their volatility.

Mass Spectrometry Analysis

-

Instrumentation: Utilize either Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and detection of labeled metabolites. High-resolution mass spectrometers are often preferred for their ability to resolve isotopologues.

-

Data Acquisition: Acquire data in full scan mode to capture the entire mass spectrum or using selected ion monitoring (SIM) for targeted analysis.

-

Data Analysis: Process the raw data to identify peaks, calculate peak areas, and determine the fractional abundance of different isotopologues for each metabolite.

Logical Relationships in Data Interpretation

The interpretation of tracer data requires a logical framework to connect the observed labeling patterns to the underlying metabolic fluxes.

Caption: Logical flow from raw data to biological interpretation in a 13C tracer study.

By following the principles and protocols outlined in this guide, researchers can effectively utilize this compound as a powerful tool to investigate cellular metabolism and accelerate drug discovery and development.

References

L-Proline-¹³C₅: A Technical Guide to its Applications in Foundational Biological Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of L-Proline-¹³C₅, a stable isotope-labeled amino acid, in advancing our understanding of fundamental biological processes. Through its use as a tracer in metabolic labeling, a probe in structural biology, and a quantifier in metabolic flux analysis, L-Proline-¹³C₅ offers a powerful tool for researchers in academia and the pharmaceutical industry. This document provides an overview of its core applications, detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Enhancing Accuracy in Quantitative Proteomics with SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. However, a significant challenge in SILAC experiments is the metabolic conversion of isotopically labeled arginine to proline, which can lead to inaccurate protein quantification.[1][2][3][4] Supplementing SILAC media with unlabeled L-proline has been shown to effectively and completely prevent this conversion, thereby ensuring the integrity of quantitative proteomic data.[1] While unlabeled proline is used to prevent this artifact, the principle underscores the importance of controlling proline metabolism in these experiments. L-Proline-¹³C₅ can be used in SILAC experiments to directly quantify proline-containing proteins and study their dynamics.

The Arginine-to-Proline Conversion Problem

In many cell lines, exogenously supplied heavy-labeled arginine (e.g., ¹³C₆-Arginine) can be metabolized into heavy-labeled proline. This newly synthesized heavy proline is then incorporated into proteins, leading to a split of the isotopic label between arginine and proline residues in newly synthesized proteins. This division of the heavy peptide ion signal results in an underestimation of the abundance of heavy-labeled, proline-containing tryptic peptides during mass spectrometry analysis, compromising the accuracy of protein quantification.

Experimental Protocol: Proline Supplementation in SILAC

To mitigate the arginine-to-proline conversion, supplementation of SILAC media with L-proline is a standard and effective practice. The following protocol, adapted from established methods, outlines this procedure.

Objective: To prevent the metabolic conversion of isotopic arginine to proline in SILAC experiments.

Materials:

-

SILAC-grade Dulbecco's Modified Eagle's Medium (DMEM) lacking L-arginine, L-lysine, and L-proline.

-

Dialyzed fetal bovine serum (dFBS).

-

"Light" L-arginine and L-lysine.

-

"Heavy" ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine.

-

L-proline (unlabeled).

-

Cell line of interest (e.g., HeLa, embryonic stem cells).

Procedure:

-

Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the base DMEM with either light or heavy isotopes of arginine and lysine to their normal physiological concentrations.

-

Proline Supplementation: To both "light" and "heavy" media, add L-proline to a final concentration of at least 200 mg/L. This concentration has been shown to be effective in preventing the conversion.

-

Cell Culture: Culture the two cell populations in their respective "light" and "heavy" proline-supplemented SILAC media for at least five cell doublings to ensure complete incorporation of the labeled amino acids.

-

Experimental Treatment: Apply the experimental treatment to one of the cell populations.

-

Cell Lysis and Protein Harvest: Harvest both cell populations, lyse the cells, and determine protein concentration.

-

Sample Mixing: Mix equal amounts of protein from the "light" and "heavy" cell lysates.

-

Protein Digestion and Mass Spectrometry: Proceed with standard downstream proteomics workflows, including in-solution or in-gel digestion (typically with trypsin), followed by LC-MS/MS analysis.

-

Data Analysis: Analyze the mass spectrometry data using appropriate software (e.g., MaxQuant) to identify and quantify proteins based on the intensity ratios of light and heavy peptide pairs. The absence of unexpected heavy proline-containing peptides will confirm the prevention of the conversion artifact.

Quantitative Data: Titration of Proline to Prevent Arginine Conversion

The following table summarizes the quantitative results from a study that titrated L-proline into SILAC media to determine the optimal concentration for preventing the conversion of ¹³C₆-arginine to labeled proline in HeLa cells. The data shows the relative intensity of the converted proline peptide ion at different proline concentrations.

| L-Proline Concentration (mg/L) | Relative Intensity of Converted Proline Peptide Ion |

| 0 | 1.00 |

| 50 | 0.45 |

| 100 | 0.15 |

| 200 | Not Detectable |

| 400 | Not Detectable |

| 800 | Not Detectable |

Data adapted from Bendall et al., Molecular & Cellular Proteomics, 2008. As the table indicates, a concentration of 200 mg/L of L-proline was sufficient to render the converted proline peptide undetectable.

Tracing Metabolic Pathways with ¹³C Metabolic Flux Analysis

¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways. By providing cells with a ¹³C-labeled substrate, such as L-Proline-¹³C₅, researchers can trace the path of the carbon atoms through the metabolic network. This allows for the elucidation of pathway activity, identification of metabolic bottlenecks, and understanding of cellular responses to various stimuli.

L-Proline-¹³C₅ as a Tracer for Central Carbon Metabolism

L-Proline can be catabolized to glutamate, which is then converted to α-ketoglutarate, a key intermediate in the Tricarboxylic Acid (TCA) cycle. By using L-Proline-¹³C₅ as a tracer, the labeled carbons can be followed into the TCA cycle and other connected pathways, providing insights into proline's contribution to cellular energy metabolism and biosynthesis.

Experimental Protocol: ¹³C-MFA with L-Proline-¹³C₅

The following is a generalized protocol for a ¹³C-MFA experiment using L-Proline-¹³C₅.

Objective: To quantify the metabolic flux of proline into the TCA cycle.

Materials:

-

Cell culture medium deficient in proline.

-

L-Proline-¹³C₅ (uniformly labeled).

-

Cell line of interest.

-

Metabolite extraction buffers.

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Procedure:

-

Cell Culture: Culture cells in a proline-free medium supplemented with a known concentration of L-Proline-¹³C₅.

-

Isotopic Steady State: Allow the cells to grow for a sufficient period to reach an isotopic steady state, where the labeling patterns of intracellular metabolites are stable. This typically requires several cell doublings.

-

Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites from the cells.

-

Sample Analysis: Analyze the isotopic labeling patterns of key metabolites, particularly TCA cycle intermediates like α-ketoglutarate, using GC-MS or LC-MS.

-

Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the measured labeling data to a metabolic model of the cell's central carbon metabolism. This will provide quantitative flux values for the reactions involved in proline catabolism and the TCA cycle.

Quantitative Data: Proline Contribution to TCA Cycle

The table below presents example data from a study that used [U-¹³C₅]proline to trace its entry into the TCA cycle in HL-60 cells. The data shows the fraction of α-ketoglutarate (aKG) that is fully labeled (M+5), indicating its direct origin from proline.

| Cell State | M+5 Fraction of α-ketoglutarate from [U-¹³C₅]proline (%) |

| Undifferentiated HL-60 | 0.1 |

| Differentiated HL-60 | 1.5 |

| LPS-stimulated dHL-60 | 3.2 |

Data adapted from Taniguchi et al., 2024. This data demonstrates an increased reliance on proline as a carbon source for the TCA cycle upon differentiation and immune stimulation.

Probing Protein Structure and Dynamics with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. For proteins larger than approximately 10 kDa, isotopic labeling with ¹³C and ¹⁵N is essential to resolve spectral overlap and enable structure determination. L-Proline-¹³C₅ is used to introduce isotopic labels specifically at proline residues, which is particularly useful for assigning proline signals and studying their role in protein structure and function.

The Unique Role of Proline in Protein Structure

Proline's unique cyclic side chain imparts significant conformational rigidity and restricts the phi (φ) dihedral angle of the polypeptide backbone. This often leads to proline residues being found in turns and loops of protein structures, where they can induce kinks in the polypeptide chain. They are also key components of collagen, contributing to its triple-helical structure. Studying the conformation and dynamics of proline residues is therefore crucial for understanding protein folding, stability, and function.

Experimental Protocol: Protein Structure Determination with ¹³C-labeled Proline

The following is a generalized workflow for using L-Proline-¹³C₅ in NMR-based protein structure studies.

Objective: To determine the structure of a protein with a focus on proline-rich regions.

Materials:

-

Expression system for the protein of interest (e.g., E. coli).

-

Minimal media for isotopic labeling.

-

L-Proline-¹³C₅ and other ¹³C and ¹⁵N-labeled nutrients as required.

-

NMR spectrometer.

Procedure:

-

Protein Expression and Labeling: Express the protein of interest in a minimal medium containing L-Proline-¹³C₅ as the sole source of proline. Other amino acids can be either unlabeled or uniformly ¹³C/¹⁵N-labeled, depending on the experimental design.

-

Protein Purification: Purify the isotopically labeled protein to homogeneity.

-

NMR Data Acquisition: Acquire a series of multidimensional NMR experiments (e.g., HNCO, HN(CA)CO, HNCACB, CBCA(CO)NH) to assign the backbone and side-chain resonances of the protein. Specific experiments can be used to correlate the resonances of proline residues.

-

Structure Calculation: Use the assigned chemical shifts and Nuclear Overhauser Effect (NOE) distance restraints to calculate the three-dimensional structure of the protein.

-

Structure Validation: Validate the quality of the calculated structure using various statistical and stereochemical checks.

Quantitative Data: Chemical Shift Perturbations upon Ligand Binding

NMR can be used to quantitatively study protein-ligand interactions. The binding of a ligand to a ¹³C-labeled protein can cause changes in the chemical shifts of the amino acid residues at the binding site. The magnitude of these chemical shift perturbations (CSPs) can be used to determine the binding affinity (Kd) and map the binding interface.

The table below illustrates hypothetical quantitative data that could be obtained from an NMR titration experiment where a ligand is added to a protein labeled with L-Proline-¹³C₅.

| Proline Residue | Chemical Shift (ppm) - Free | Chemical Shift (ppm) - Bound | Chemical Shift Perturbation (Δδ, ppm) |

| Pro25 | 132.4 | 132.5 | 0.1 |

| Pro47 | 131.8 | 133.2 | 1.4 |

| Pro89 | 133.1 | 133.1 | 0.0 |

| Pro112 | 132.9 | 134.5 | 1.6 |

In this example, Pro47 and Pro112 show significant chemical shift perturbations, suggesting they are located at or near the ligand-binding site.

Investigating Collagen Synthesis and Proline Metabolism

Collagen is the most abundant protein in mammals and is characterized by its unique triple-helical structure, which is rich in glycine and proline residues. Proline and its hydroxylated form, hydroxyproline, are critical for the stability of the collagen triple helix. L-Proline-¹³C₅ is an invaluable tool for studying the dynamics of collagen synthesis and the metabolic pathways that supply proline for this process.

Proline Biosynthesis and its Role in Collagen Production

Proline can be synthesized from glutamate via a pathway involving the intermediate pyrroline-5-carboxylate (P5C). The availability of proline is a key factor in the rate of collagen synthesis. By using L-Glutamate-¹³C₅ and tracing the label to proline, researchers can study the flux through the de novo proline biosynthesis pathway and its contribution to the collagen precursor pool. Conversely, using L-Proline-¹³C₅ allows for the direct tracking of proline incorporation into collagen and its subsequent post-translational modification to hydroxyproline.

Conclusion

L-Proline-¹³C₅ is a versatile and powerful tool for foundational biological studies. Its applications span from ensuring the accuracy of quantitative proteomics to elucidating the intricacies of metabolic pathways and protein structures. For researchers and drug development professionals, understanding and utilizing L-Proline-¹³C₅ in their experimental designs can lead to more precise and insightful data, ultimately accelerating the pace of discovery. This guide provides a solid foundation for incorporating this valuable stable isotope into a wide range of biological research.

References

The Significance of 13C Labeling in Proline for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has emerged as a powerful and indispensable tool in modern biological and biomedical research. Among the various stable isotopes utilized, carbon-13 (¹³C) has gained prominence for its ability to trace the metabolic fate of molecules within complex biological systems. This guide focuses on the significance of ¹³C labeling in the amino acid proline, a molecule central to numerous physiological and pathological processes. By replacing the naturally abundant ¹²C with ¹³C, researchers can meticulously track the journey of proline and its metabolites, thereby unraveling intricate cellular mechanisms. This technique provides invaluable insights into metabolic pathways, protein synthesis and turnover, and the underlying dysregulation in various diseases, including cancer and fibrotic disorders. This guide will provide an in-depth overview of the applications of ¹³C-labeled proline, detailed experimental protocols, and the interpretation of the generated data, empowering researchers to leverage this technology for groundbreaking discoveries.

Core Applications of ¹³C-Labeled Proline

The versatility of ¹³C-labeled proline allows its application across a wide spectrum of research areas:

-

Metabolic Flux Analysis (MFA): ¹³C-MFA is a quantitative technique used to determine the rates (fluxes) of metabolic reactions within a cell. By introducing ¹³C-labeled proline, researchers can trace its conversion into various downstream metabolites, such as glutamate and intermediates of the tricarboxylic acid (TCA) cycle. This allows for the precise mapping of metabolic pathways and the identification of metabolic reprogramming in disease states, particularly in cancer metabolism.[1][2][3][4][5]

-

Collagen Synthesis and Turnover: Proline and its hydroxylated form, hydroxyproline, are major constituents of collagen, the most abundant protein in the extracellular matrix. ¹³C-proline is instrumental in measuring the fractional synthesis rate (FSR) of collagen, providing a dynamic view of collagen metabolism in various tissues. This is crucial for understanding wound healing, fibrosis, and the effects of therapeutic interventions on connective tissues.

-

Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. While typically employing labeled arginine and lysine, understanding the metabolic conversion of arginine to proline is critical for accurate quantification. ¹³C-proline can be used to study and correct for this conversion, ensuring the reliability of SILAC data.

-

Drug Development: By tracing the metabolic impact of drug candidates on proline metabolism and related pathways, researchers can elucidate mechanisms of action and identify potential off-target effects. This is particularly relevant for drugs targeting cancer metabolism or fibrotic diseases.

Quantitative Data Insights

The use of ¹³C-labeled proline generates a wealth of quantitative data that is crucial for understanding cellular dynamics. Below are tables summarizing key quantitative findings from studies utilizing this technique.

Table 1: Fractional Synthesis Rate (FSR) of Collagen Measured with ¹³C-Proline

| Tissue/Condition | Fractional Synthesis Rate (%/hour) | Reference |

| Human Dermal Collagen (in vivo) | 0.076 ± 0.063 | |

| Human Muscle Collagen (at rest) | 0.016 ± 0.002 | |

| Human Muscle Collagen (3h post-exercise) | 0.048 ± 0.006 (lengthening), 0.032 ± 0.004 (shortening) |

Table 2: Arginine-to-Proline Conversion in SILAC Experiments

| Cell Type/Condition | Arginine to Proline Conversion Rate | Reference |

| Various Mammalian Cells | 10-25% of total proline pool labeled from heavy arginine | |

| PC12 Cells | Up to 30-40% of heavy peptide signal can be from converted proline | |

| Human Embryonic Stem Cells | >90% of precursors showed at least 10% conversion |

Experimental Protocols

Detailed methodologies are paramount for the successful implementation of ¹³C-proline labeling studies. The following sections provide comprehensive protocols for key experiments.

Protocol 1: ¹³C Metabolic Flux Analysis (MFA) using ¹³C-Proline

This protocol outlines the key steps for conducting a ¹³C-MFA experiment to trace proline metabolism in cultured mammalian cells.

1. Cell Culture and Isotope Labeling:

-

Culture mammalian cells in a standard growth medium to the desired confluence.

-

For the labeling experiment, replace the standard medium with a medium containing a known concentration of uniformly labeled [U-¹³C₅]-L-proline. The corresponding unlabeled proline should be omitted from this medium.

-

Incubate the cells for a predetermined period to allow for the incorporation of the labeled proline and to reach a metabolic and isotopic steady state. This duration should be optimized for the specific cell line and experimental question.

2. Metabolite Extraction:

-

Quench the metabolism rapidly to prevent further enzymatic activity. A common method is to wash the cells with ice-cold phosphate-buffered saline (PBS) and then add a cold extraction solvent, such as 80% methanol.

-

Scrape the cells in the extraction solvent and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

Dry the metabolite extract, typically using a vacuum centrifuge.

3. LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

-

Separate the metabolites using an appropriate LC method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites like amino acids.

-

Analyze the eluting metabolites using a high-resolution mass spectrometer capable of distinguishing between different isotopologues (molecules that differ only in their isotopic composition).

-

Acquire data in a manner that allows for the quantification of the different mass isotopomers of proline and its downstream metabolites.

4. Data Analysis and Flux Calculation:

-

Process the raw mass spectrometry data to determine the mass isotopomer distributions (MIDs) for proline and other relevant metabolites. This involves correcting for the natural abundance of ¹³C.

-

Utilize specialized software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model.

-

The software will then calculate the metabolic fluxes that best explain the observed labeling patterns.

Protocol 2: Measurement of Collagen Fractional Synthesis Rate (FSR)

This protocol describes the measurement of collagen FSR in vivo using a continuous infusion of ¹³C-proline.

1. Isotope Infusion:

-

A primed, continuous intravenous infusion of L-[1-¹³C]proline is administered to the subject.

-

The infusion is maintained for a specified duration to allow for the incorporation of the labeled proline into newly synthesized proteins, including collagen.

2. Tissue Biopsy and Sample Preparation:

-

Obtain tissue biopsies (e.g., skin or muscle) at baseline and at the end of the infusion period.

-

Immediately freeze the tissue samples in liquid nitrogen to halt metabolic activity.

-

Homogenize the tissue and perform subcellular fractionation to isolate the collagen protein fraction.

3. Protein Hydrolysis and Amino Acid Analysis:

-

Hydrolyze the isolated collagen protein into its constituent amino acids, typically using 6N HCl at 110°C.

-

Derivatize the amino acids to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.

4. GC-MS Analysis:

-

Analyze the derivatized amino acids by GC-MS to determine the enrichment of ¹³C in proline and hydroxyproline.

5. FSR Calculation:

-

The fractional synthesis rate is calculated using the precursor-product principle. The enrichment of ¹³C in the precursor pool (e.g., tissue fluid proline or prolyl-tRNA) and the product (collagen-bound hydroxyproline) are measured over time. The rate of increase in enrichment in the product relative to the precursor enrichment gives the FSR.

Visualizing Metabolic Pathways and Workflows

Understanding the complex interplay of metabolic pathways and the flow of experiments is greatly enhanced through visualization. The following diagrams, created using the DOT language, illustrate key concepts.

Proline Metabolism Pathway

Caption: Overview of proline biosynthesis, degradation, and its role in collagen synthesis.

Experimental Workflow for ¹³C Metabolic Flux Analysis

References

- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 3. [PDF] Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges | Semantic Scholar [semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Proline's Metabolic Maze: A Technical Guide to L-Proline-¹³C₅ Isotope Tracing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate world of proline metabolism, offering a comprehensive overview of how L-Proline-¹³C₅, a stable isotope-labeled tracer, can be employed to dissect and quantify the metabolic pathways of this unique amino acid. Proline's role extends beyond being a simple protein building block; it is a critical player in cellular stress responses, energy homeostasis, and redox balance. Dysregulation of its metabolism has been implicated in various diseases, including cancer, making the study of its pathways a fertile ground for therapeutic innovation.

This guide provides researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret L-Proline-¹³C₅ tracing experiments. We delve into the core metabolic pathways, present quantitative data from recent studies, offer detailed experimental protocols, and provide visual representations of the key processes to facilitate a deeper understanding.

Proline Metabolic Pathways: A Tale of Two Cycles

Proline metabolism is characterized by two main pathways: biosynthesis, primarily from glutamate, and catabolism, which converts proline back to glutamate. These pathways are spatially separated within the cell, with biosynthesis occurring predominantly in the cytoplasm and catabolism in the mitochondria. A key intermediate, Pyrroline-5-Carboxylate (P5C), links these two processes.

Proline Biosynthesis: From Glutamate to a Cyclic Imino Acid

The synthesis of proline from glutamate involves a two-step enzymatic process:

-

Glutamate to Glutamate-γ-semialdehyde (GSA): This initial and rate-limiting step is catalyzed by Δ¹-Pyrroline-5-Carboxylate Synthetase (P5CS) , a bifunctional enzyme with both γ-glutamyl kinase and γ-glutamyl phosphate reductase activities.

-

GSA to Proline: GSA spontaneously cyclizes to form P5C, which is then reduced to proline by Pyrroline-5-Carboxylate Reductase (P5CR) .

An alternative, though less common, pathway for proline synthesis involves the conversion of ornithine to P5C by Ornithine Aminotransferase (OAT) .

L-Proline-¹³C₅: A Technical Guide for Investigating Collagen Biosynthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of L-Proline-¹³C₅ as a stable isotope tracer for the quantitative analysis of collagen biosynthesis. This powerful technique offers a dynamic view of collagen metabolism, crucial for understanding fibrotic diseases and developing novel therapeutic interventions.

Introduction to Collagen Biosynthesis and its Dysregulation

Collagen is the most abundant protein in mammals, providing structural integrity to connective tissues.[1] Its synthesis is a complex, multi-step process that is tightly regulated.[2] Dysregulation of collagen synthesis, leading to excessive deposition, is a hallmark of fibrosis, a condition that can result in organ failure.[3] Understanding the dynamics of collagen synthesis is therefore critical for developing anti-fibrotic therapies.[4][5]

Stable isotope labeling, using compounds like L-Proline-¹³C₅, coupled with mass spectrometry, allows for the direct measurement of newly synthesized collagen, providing a more dynamic and sensitive assessment than traditional methods that only measure total collagen content. Proline is a major component of collagen, and its hydroxylated form, hydroxyproline, is a relatively specific marker for this protein.

The Collagen Biosynthesis Pathway

The synthesis of collagen involves a series of intracellular and extracellular events, as depicted below.

Caption: Intracellular and extracellular steps of collagen biosynthesis.

The process begins with the transcription of collagen genes and translation into pre-procollagen alpha chains on the rough endoplasmic reticulum (RER). Within the RER, proline and lysine residues are hydroxylated, a step dependent on vitamin C, and some hydroxylysine residues are glycosylated. Three pro-alpha chains then assemble and fold into a triple helix, forming procollagen. This molecule is transported to the Golgi apparatus and secreted from the cell. Extracellularly, procollagen peptidases cleave the propeptides to form tropocollagen, which then self-assembles into collagen fibrils. Finally, lysyl oxidase catalyzes the formation of covalent cross-links between tropocollagen molecules, resulting in mature, stable collagen fibers.

Experimental Workflow for L-Proline-¹³C₅ Labeling

The following diagram outlines a typical workflow for an in vitro or in vivo experiment using L-Proline-¹³C₅ to measure collagen synthesis.

Caption: A generalized workflow for collagen synthesis studies using L-Proline-¹³C₅.

Detailed Experimental Protocols

In Vitro Labeling of Fibroblasts

This protocol is adapted from methodologies described for stable isotope labeling in cell culture.

-

Cell Culture: Culture human embryonic lung (HEL) fibroblasts or other relevant cell types in standard growth medium.

-

Labeling Medium Preparation: Prepare a medium containing L-Proline-¹³C₅. A typical concentration to achieve high labeling efficiency is between 200 and 350 mg/L. To prevent the conversion of other labeled amino acids (like arginine) to proline, it is crucial to include unlabeled L-proline in the medium if other labeled amino acids are being used.

-

Labeling: When cells reach the desired confluency, replace the standard medium with the L-Proline-¹³C₅ labeling medium.

-

Incubation: Incubate the cells for a defined period (e.g., 1 to 7 days) to allow for the incorporation of the labeled proline into newly synthesized collagen.

-

Sample Collection: Harvest the cell culture medium and/or the cell layer.

-

Collagen Purification: Purify the labeled collagen from the culture medium using methods like immobilized pepsin and salt precipitation.

-

Acid Hydrolysis: Hydrolyze the purified collagen samples to break them down into their constituent amino acids.

-

Mass Spectrometry Analysis: Analyze the hydrolyzed samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the enrichment of ¹³C₅-Proline and ¹³C₅-Hydroxyproline.

In Vivo Labeling in Animal Models

This protocol is based on studies measuring in vivo collagen synthesis.

-

Animal Model: Utilize appropriate animal models, such as mice or rats.

-

Tracer Administration: Administer L-Proline-¹³C₅ via a continuous infusion or a flooding dose to achieve a stable enrichment of the precursor pool.

-

Tissue Harvesting: At predetermined time points, collect tissue samples of interest (e.g., skin, lung, liver).

-

Collagen Extraction and Hydrolysis: Isolate and hydrolyze the collagen from the tissue samples.

-

Precursor Enrichment Measurement: Collect plasma samples to measure the enrichment of L-Proline-¹³C₅ in the precursor pool (e.g., tissue fluid or aminoacyl-tRNA).

-

Mass Spectrometry Analysis: Determine the incorporation of ¹³C₅-Proline into collagen-derived proline and hydroxyproline using techniques like gas chromatography-combustion isotope ratio mass spectrometry (GC-C-IRMS) or LC-MS.

-

Fractional Synthesis Rate (FSR) Calculation: Calculate the FSR of collagen based on the enrichment of the labeled proline in the protein and the precursor pool over time.

Data Presentation: Quantitative Insights

The use of L-Proline-¹³C₅ allows for the precise quantification of collagen synthesis rates. The tables below summarize key quantitative data from relevant studies.

Table 1: Fractional Synthesis Rates (FSR) of Collagen in Different Tissues

| Tissue | Species | FSR (%/hour) | FSR (%/day) | Reference |

| Dermal Collagen | Human | 0.076 ± 0.063 | ~1.8 | |

| Lung Collagen | Rabbit | - | ~10 | |

| Skin Collagen | Rabbit | - | ~3-10 | |

| Muscle Collagen | Rabbit | - | ~3-10 | |

| Bone Collagen (Femur) | Rodent | - | 0.131 ± 0.078 | |

| Bone Collagen (Tibia) | Rodent | - | 0.027 - 0.203 |

Table 2: In Vitro Labeling Efficiency of Proline in Collagen

| L-Proline-¹³C₅,¹⁵N₁ Concentration (mg/L) | Incubation Time (days) | Labeling Efficiency of 4-Hydroxyproline (%) | Reference |

| 50 | 1-4 | ~80 | |

| 200 | 1-4 | >95 | |

| 350 | 1-4 | >95 | |

| 50 | 4-7 | ~90 | |

| 200 | 4-7 | >98 | |

| 350 | 4-7 | >98 |

Application in Drug Development

The ability to accurately quantify changes in collagen synthesis rates makes L-Proline-¹³C₅ a valuable tool in the development of anti-fibrotic drugs. Researchers can assess the efficacy of drug candidates in reducing excessive collagen deposition in preclinical models of fibrotic diseases. This approach provides a more direct and dynamic measure of a drug's mechanism of action compared to histological methods alone.

The signaling pathways that regulate fibrosis are complex, often involving factors like transforming growth factor-beta (TGF-β).

Caption: Role of L-Proline-¹³C₅ in assessing anti-fibrotic drug efficacy.

Conclusion

L-Proline-¹³C₅ is a powerful and versatile tool for the quantitative investigation of collagen biosynthesis. Its application provides dynamic insights into collagen metabolism that are essential for advancing our understanding of fibrotic diseases and for the development of effective therapeutic strategies. The methodologies outlined in this guide offer a framework for researchers to design and execute robust experiments to measure collagen synthesis rates with high precision and sensitivity.

References

Preliminary Studies on Protein Turnover Using L-Proline-¹³C₅: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein turnover, the dynamic balance between protein synthesis and degradation, is a fundamental process in cellular homeostasis and is integral to a multitude of physiological and pathological states. Understanding the kinetics of protein turnover provides invaluable insights into disease mechanisms, drug efficacy, and the overall regulation of cellular processes. Stable isotope labeling with amino acids, coupled with mass spectrometry, has emerged as a powerful technique for the precise quantification of protein turnover rates. This technical guide focuses on the preliminary studies of protein turnover utilizing L-Proline-¹³C₅, a stable isotope-labeled amino acid, offering a comprehensive overview of experimental protocols, data interpretation, and the underlying signaling pathways.

L-Proline, a non-essential amino acid, is a key component of many proteins, particularly collagen. The use of L-Proline labeled with five ¹³C atoms (L-Proline-¹³C₅) allows for the sensitive and specific tracking of its incorporation into newly synthesized proteins. This guide will provide researchers with the foundational knowledge to design and execute preliminary studies to measure protein turnover rates in various biological systems.

Experimental Protocols

A generalized experimental workflow for studying protein turnover using L-Proline-¹³C₅ in mammalian cell culture is outlined below. This protocol can be adapted for in vivo studies with appropriate modifications to the labeling strategy.[1][2]

Cell Culture and Labeling

-

Objective: To incorporate L-Proline-¹³C₅ into the cellular proteome.

-

Materials:

-

Procedure:

-

Culture cells in standard complete medium to the desired confluency.

-

For pulse-chase experiments, replace the standard medium with a "heavy" labeling medium. This medium should be L-Proline-free and supplemented with a known concentration of L-Proline-¹³C₅ and dFBS. The concentration of L-Proline-¹³C₅ should be optimized for the specific cell line but is typically in the physiological range.

-

Incubate the cells in the heavy labeling medium for a defined period (the "pulse"). This allows for the incorporation of the labeled proline into newly synthesized proteins. The duration of the pulse will depend on the expected turnover rates of the proteins of interest.

-

After the pulse, the heavy medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

A "chase" is initiated by adding a "light" medium containing a high concentration of unlabeled L-Proline. This prevents the further incorporation of L-Proline-¹³C₅.

-

Harvest cells at various time points during the chase period (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

-

Protein Extraction and Digestion

-

Objective: To extract total protein from the labeled cells and digest it into peptides for mass spectrometry analysis.

-

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate buffer

-

-

Procedure:

-

Lyse the harvested cell pellets using an appropriate lysis buffer.

-

Quantify the protein concentration using a BCA assay.

-

Take a defined amount of protein from each time point for further processing.

-

Reduce the disulfide bonds in the proteins by incubating with DTT.

-

Alkylate the cysteine residues by incubating with IAA in the dark.

-

Digest the proteins into peptides overnight using trypsin at 37°C.

-

Mass Spectrometry Analysis

-

Objective: To identify and quantify the relative abundance of "heavy" (¹³C₅-labeled) and "light" (unlabeled) peptides.

-

Procedure:

-

Desalt the peptide samples using a C18 solid-phase extraction method.

-

Analyze the peptide mixtures using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., Orbitrap).

-

The mass spectrometer will detect the mass shift of 5 Da for peptides containing one L-Proline-¹³C₅ residue.

-

Data Analysis and Turnover Rate Calculation

-

Objective: To calculate the rate of protein turnover from the mass spectrometry data.

-

Procedure:

-

Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Skyline) to identify peptides and quantify the peak intensities of the heavy and light isotopic envelopes for each peptide over time.

-

For each identified protein, the fraction of the "heavy" labeled protein at each time point is calculated.

-

The protein turnover rate constant (k) is determined by fitting the decay of the heavy-labeled protein fraction over time to a first-order exponential decay model.

-

The protein half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = ln(2) / k.

-

Data Presentation

The quantitative data obtained from protein turnover experiments can be effectively summarized in tables to facilitate comparison and interpretation. Below is a hypothetical example of a data table for protein turnover rates in a human cell line.

| Protein ID | Gene Name | Protein Name | Half-life (hours) | Turnover Rate (k, h⁻¹) |

| P04637 | TP53 | Cellular tumor antigen p53 | 2.5 | 0.277 |

| P60709 | ACTB | Actin, cytoplasmic 1 | 48.2 | 0.014 |

| P02768 | ALB | Serum albumin | 450.0 | 0.0015 |

| Q13748 | NFE2L2 | Nrf2 | 0.5 | 1.386 |

| P35579 | HIF1A | Hypoxia-inducible factor 1-alpha | 0.2 | 3.465 |

This table presents illustrative data and does not represent the results of a specific experiment.

Mandatory Visualization

Experimental Workflow

The overall experimental workflow for a protein turnover study using L-Proline-¹³C₅ can be visualized as a logical progression of steps.

Caption: Experimental workflow for protein turnover analysis using L-Proline-¹³C₅.

Signaling Pathways Regulating Protein Turnover

Protein turnover is tightly regulated by a complex network of signaling pathways that control the rates of both protein synthesis and degradation. Key pathways involved include the mTOR and ubiquitin-proteasome systems.

Caption: Key signaling pathways regulating protein synthesis and degradation.

Conclusion

The use of L-Proline-¹³C₅ in preliminary studies of protein turnover offers a robust and specific method for quantifying the dynamic state of the proteome. This technical guide provides a foundational framework for researchers to design and implement such studies. By carefully following the outlined experimental protocols and data analysis workflows, scientists can gain valuable insights into the regulation of protein homeostasis, which is critical for advancing our understanding of cellular function in health and disease and for the development of novel therapeutic strategies. Further optimization of labeling strategies and mass spectrometry methods will continue to enhance the precision and scope of protein turnover analysis.

References

- 1. liverpool.ac.uk [liverpool.ac.uk]

- 2. A mass spectrometry workflow for measuring protein turnover rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-Proline (¹³Câ , 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. L-Proline (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-436-H-0.5 [isotope.com]

Unveiling Novel Metabolic Fates of Proline with L-Proline-¹³C₅: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-proline, a proteinogenic amino acid, is increasingly recognized for its multifaceted roles beyond protein synthesis. It is a key player in cellular metabolism, redox homeostasis, and signaling pathways, with significant implications in various pathological conditions, including cancer and fibrosis. The use of stable isotope tracers, particularly L-Proline-¹³C₅, offers a powerful methodology to meticulously track the metabolic fate of proline within complex biological systems. This technical guide provides a comprehensive overview of how to employ L-Proline-¹³C₅ to discover and quantify both canonical and novel metabolic pathways of proline, offering detailed experimental protocols and data interpretation strategies.

Established and Emerging Metabolic Fates of Proline

Proline metabolism is traditionally viewed through its synthesis from glutamate and its catabolism back to glutamate, which then enters the tricarboxylic acid (TCA) cycle. However, emerging evidence points to a more intricate network of metabolic pathways where proline serves as a crucial precursor to a variety of biomolecules.

Canonical Pathways:

-

Protein Synthesis: Proline is a fundamental building block of proteins, particularly abundant in collagen, where its unique cyclic structure is essential for triple helix stability.

-

TCA Cycle Anaplerosis: Proline catabolism replenishes TCA cycle intermediates by its conversion to α-ketoglutarate via glutamate. This is crucial for energy production and biosynthesis.

-

The Proline Cycle: The interconversion of proline and Δ¹-pyrroline-5-carboxylate (P5C) is not only a catabolic and anabolic route but also functions as a redox shuttle, influencing cellular redox balance.

Novel and Less-Explored Fates:

-

Polyamine Synthesis: Proline can be converted to ornithine, a direct precursor for the synthesis of polyamines such as putrescine, spermidine, and spermine. These molecules are vital for cell growth, proliferation, and differentiation. Tracing studies have shown that proline is a significant source for polyamine synthesis in certain physiological contexts, such as in the porcine placenta.[1]

-

Alkaloid Biosynthesis: In fungi, proline serves as a precursor for the biosynthesis of loline alkaloids, which are insecticidal compounds. Isotope labeling studies have confirmed the incorporation of proline's carbon and nitrogen backbone into the loline structure.[2]

-

γ-aminobutyric acid (GABA) Synthesis: In plants, there is a metabolic link between proline and the neurotransmitter GABA, with GABA signaling influencing proline biosynthesis.[3] While less explored in mammals, the potential for proline to contribute to the GABA pool under specific conditions warrants investigation.

-

Hydroxyproline Metabolism: Proline is hydroxylated to hydroxyproline post-translationally within collagen. Free hydroxyproline can be further metabolized, and tracing studies with ¹³C-labeled proline can elucidate the downstream fate of this modified amino acid.[4]

Experimental Design for L-Proline-¹³C₅ Tracing Studies

A well-designed experiment is crucial for obtaining meaningful and reproducible data. The following sections outline a general framework for a tracer experiment using L-Proline-¹³C₅ in mammalian cell culture.

Experimental Workflow

Caption: A generalized workflow for L-Proline-¹³C₅ metabolic tracing experiments.

Detailed Experimental Protocols

1. Cell Culture and Media Preparation

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling. This minimizes confounding effects from nutrient depletion or contact inhibition.

-

Media Formulation: Prepare custom cell culture medium devoid of unlabeled L-proline. Supplement this medium with a known concentration of L-Proline-¹³C₅ (commercially available from vendors like Cambridge Isotope Laboratories, Inc.). The concentration should be optimized for the specific cell line and experimental goals.

-

Dialyzed Serum: Use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled proline and other small molecules that could interfere with the tracing experiment.

2. Isotopic Labeling

-

Acclimatization: Culture cells in the L-Proline-¹³C₅ containing medium for a sufficient duration to achieve isotopic steady-state, where the labeling enrichment of intracellular proline and its downstream metabolites reaches a plateau. The time to reach steady-state varies between cell lines and metabolic pathways and should be determined empirically through a time-course experiment.

3. Metabolic Quenching and Metabolite Extraction

-

Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench metabolism. A common method is to aspirate the culture medium and immediately add ice-cold 80% methanol.

-

Extraction: After quenching, scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed to pellet cell debris. The supernatant contains the extracted metabolites.

4. LC-MS/MS Analysis

-

Chromatography: Separate the extracted metabolites using liquid chromatography (LC). Hydrophilic interaction liquid chromatography (HILIC) is often suitable for separating polar metabolites like amino acids and their derivatives.

-

Mass Spectrometry: Analyze the eluent from the LC system using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument should be operated in a mode that allows for the detection and quantification of all isotopologues of proline and its potential downstream metabolites.

-

MS Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for amino acid analysis.

-

Scan Mode: Full scan mode is used to capture all ions within a specified mass range.

-

Collision Energy: For targeted analysis, tandem mass spectrometry (MS/MS) with optimized collision energies can be used to confirm the identity of metabolites.

-

5. Data Processing and Analysis

-

Peak Picking and Integration: Use specialized software to identify and integrate the chromatographic peaks corresponding to the different isotopologues of each metabolite of interest.

-

Natural Abundance Correction: Correct the raw isotopologue distribution data for the natural abundance of ¹³C and other heavy isotopes.

-

Metabolic Flux Analysis (MFA): Employ computational models to calculate the rates (fluxes) of metabolic reactions. This involves fitting the corrected isotopologue distribution data to a metabolic network model.

Data Presentation and Interpretation

The primary output of an L-Proline-¹³C₅ tracing experiment is the mass isotopologue distribution (MID) for proline and its downstream metabolites. This data reveals the extent to which the ¹³C₅-proline has been incorporated into other molecules.

Quantitative Data Summary

The following tables illustrate hypothetical quantitative data from an L-Proline-¹³C₅ tracing experiment in a cancer cell line, showcasing the distribution of the ¹³C label into various metabolic pathways.

Table 1: Mass Isotopologue Distribution of Proline and Related Metabolites

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| Proline | 2.5 | 0.5 | 0.2 | 0.1 | 0.1 | 96.6 |

| Glutamate | 45.2 | 5.3 | 2.1 | 1.5 | 4.8 | 41.1 |

| Ornithine | 75.8 | 3.1 | 1.5 | 2.2 | 3.4 | 14.0 |

| Putrescine | 88.9 | 2.5 | 1.2 | 1.8 | 5.6 | - |

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms from the tracer.

Table 2: Calculated Relative Fluxes from L-Proline-¹³C₅

| Metabolic Pathway | Relative Flux (%) |

| Proline -> Protein Synthesis | 65 |

| Proline -> Glutamate (TCA Cycle) | 25 |

| Proline -> Ornithine -> Polyamines | 8 |

| Other Fates | 2 |

Signaling Pathways and Logical Relationships

The metabolic fate of proline is intricately linked to major cellular signaling pathways. L-Proline-¹³C₅ tracing can help elucidate how these pathways influence proline metabolism and vice-versa.

Caption: Interplay between proline metabolism and key signaling pathways.

Conclusion

L-Proline-¹³C₅ is an invaluable tool for dissecting the complexities of proline metabolism. By combining stable isotope tracing with advanced mass spectrometry and computational modeling, researchers can move beyond the canonical view of proline's metabolic roles. This approach enables the discovery and quantification of novel metabolic fates, providing deeper insights into cellular physiology and pathology. The methodologies outlined in this guide offer a robust framework for scientists and drug development professionals to explore the expanding metabolic network of proline, paving the way for new therapeutic strategies targeting proline-dependent pathways.

References

- 1. Polyamine synthesis from proline in the developing porcine placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of [13C5]hydroxyproline in vitro and in vivo: implications for primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]

L-Proline-¹³C₅ Tracing: A Technical Guide to Unraveling Core Metabolic Questions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research questions addressed by L-Proline-¹³C₅ tracing, a powerful technique for elucidating the intricate roles of proline in cellular metabolism. By employing stable isotope labeling, researchers can track the fate of proline and its metabolic derivatives, providing critical insights into cancer metabolism, redox homeostasis, and collagen synthesis. This guide offers a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with L-Proline-¹³C₅ tracing studies.

Core Research Questions Addressed by L-Proline-¹³C₅ Tracing

L-Proline-¹³C₅ tracing has been instrumental in answering fundamental questions at the heart of cellular metabolism and disease:

-

What are the biosynthetic and catabolic fluxes of proline in cancer cells? Understanding the rates of proline synthesis and breakdown helps to identify metabolic dependencies in cancer.[1]

-

How does proline contribute to the tricarboxylic acid (TCA) cycle and anaplerosis? Tracing studies reveal the extent to which proline-derived carbons replenish TCA cycle intermediates, supporting energy production and biosynthesis.[1][2]

-

What is the role of proline metabolism in maintaining redox balance? L-Proline-¹³C₅ tracing helps to quantify the flux through proline metabolic pathways that are linked to the production and consumption of redox cofactors like NAD+/NADH and NADP+/NADPH.

-

To what extent is proline utilized for collagen synthesis in physiological and pathological conditions? By tracking the incorporation of ¹³C-labeled proline into collagen, researchers can quantify collagen production rates.

-

How do different cancer genotypes and microenvironmental conditions alter proline metabolic pathways? Isotope tracing allows for the comparison of metabolic phenotypes under various conditions, revealing metabolic vulnerabilities.[3][4]

-

Can targeting proline metabolism be an effective therapeutic strategy? By understanding the metabolic reprogramming of proline in diseases like cancer, L-Proline-¹³C₅ tracing can help identify and validate novel drug targets.

Quantitative Data from L-Proline-¹³C₅ Tracing Studies

The following tables summarize hypothetical quantitative data that could be obtained from L-Proline-¹³C₅ tracing experiments, illustrating the types of insights that can be gained.

Table 1: Metabolic Fluxes of Proline in Cancer Cells

| Metabolic Flux | Cancer Cell Line A (nmol/10⁶ cells/hr) | Cancer Cell Line B (nmol/10⁶ cells/hr) |

| Proline Uptake | 50.2 ± 4.5 | 75.8 ± 6.1 |

| Proline Biosynthesis from Glutamine | 25.1 ± 3.2 | 15.3 ± 2.1 |

| Proline Catabolism to Glutamate | 30.5 ± 3.9 | 50.1 ± 5.3 |

| Proline Incorporation into Protein | 44.8 ± 5.0 | 40.9 ± 4.3 |

Table 2: Contribution of Proline to TCA Cycle Intermediates

| Metabolite | ¹³C Enrichment from L-Proline-¹³C₅ (%) |

| α-Ketoglutarate | 15.2 ± 1.8 |

| Succinate | 12.5 ± 1.5 |

| Fumarate | 11.8 ± 1.3 |

| Malate | 13.1 ± 1.6 |

| Citrate | 8.9 ± 1.1 |

Table 3: L-Proline-¹³C₅ Incorporation into Collagen

| Condition | ¹³C-Hydroxyproline in Collagen (%) |

| Control Fibroblasts | 22.5 ± 2.8 |

| Fibrotic Model Fibroblasts | 45.2 ± 5.1 |

| Anti-fibrotic Drug Treated | 28.9 ± 3.4 |

Experimental Protocols

Protocol 1: L-Proline-¹³C₅ Tracing in Cultured Cancer Cells

This protocol outlines the general steps for a stable isotope tracing experiment using L-Proline-¹³C₅ in adherent cancer cell lines.

1. Cell Culture and Labeling:

- Seed cancer cells in culture plates and grow to the desired confluency (typically 70-80%).

- Remove the standard culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

- Add fresh medium containing L-Proline-¹³C₅ (e.g., 200 µM) and unlabeled glucose and glutamine. The exact concentration of the tracer should be optimized for the specific cell line and experimental question.

- Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the tracer into downstream metabolites and achieve isotopic steady state.

2. Metabolite Extraction:

- At each time point, rapidly aspirate the labeling medium.

- Wash the cells twice with ice-cold PBS.

- Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.

- Scrape the cells and collect the cell lysate.

- Centrifuge the lysate to pellet cell debris and proteins.

- Collect the supernatant containing the polar metabolites.

3. Sample Analysis by GC-MS or LC-MS/MS:

- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

- Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common method is methylation followed by acetylation.

- Methylation: Add 1 mL of 3 N methanolic HCl to the dried sample, cap, and heat at 100 °C for 30 minutes. Cool and dry the sample.

- Acetylation: Dissolve the residue in 1 mL of methylene chloride and add 100 μL of trifluoroacetic anhydride (TFAA). Cap and heat at 60 °C for 20 minutes. Cool and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the sample in a suitable solvent for injection.

- For LC-MS/MS analysis, derivatization may not be necessary. Reconstitute the dried extract in a suitable mobile phase.

- Inject the prepared sample into the GC-MS or LC-MS/MS system.

- Develop a method to separate and detect proline and its downstream metabolites. For GC-MS, a chiral column like CHIRALDEX G-TA can be used. For LC-MS/MS, a HILIC column is often employed.

- Analyze the mass isotopologue distributions of proline and other relevant metabolites to determine the extent of ¹³C labeling.

Protocol 2: Quantification of L-Proline-¹³C₅ Incorporation into Collagen

This protocol describes how to measure the synthesis of new collagen by tracing the incorporation of labeled proline.

1. Labeling of Cells or Tissues:

- Culture collagen-producing cells (e.g., fibroblasts) in the presence of L-Proline-¹³C₅ as described in Protocol 1. For in vivo studies, the labeled proline can be administered to an animal model.

2. Collagen Extraction and Hydrolysis:

- Isolate the extracellular matrix or tissue of interest.

- Hydrolyze the protein content of the sample to release individual amino acids. This is typically done by acid hydrolysis (e.g., 6 M HCl at 110 °C for 24 hours).

3. Hydroxyproline Analysis:

- Separate the amino acids in the hydrolysate using chromatography (e.g., HPLC or GC).

- Quantify the amount of ¹³C-labeled and unlabeled hydroxyproline using mass spectrometry. This will allow for the calculation of the percentage of newly synthesized collagen.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to L-Proline-¹³C₅ tracing.

Caption: Overview of proline biosynthesis and catabolism pathways.

Caption: General experimental workflow for L-Proline-¹³C₅ tracing.

Caption: The role of proline metabolism in cellular redox balance.

References

- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Methodological & Application

Step-by-Step Guide for Utilizing L-Proline-¹³C₅ in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the application of L-Proline-¹³C₅ in cell culture-based research. It is designed to assist researchers in performing stable isotope tracing studies to investigate proline metabolism, collagen synthesis, and overall metabolic flux.

Introduction to L-Proline-¹³C₅ Labeling

L-Proline-¹³C₅ is a stable isotope-labeled version of the amino acid L-proline, where all five carbon atoms are replaced with the heavy isotope, carbon-13. This non-radioactive tracer allows for the precise tracking of proline's metabolic fate within cellular systems. When introduced into cell culture media, L-Proline-¹³C₅ is taken up by cells and incorporated into newly synthesized proteins, including collagen, and can be traced through various metabolic pathways. By using mass spectrometry to detect the mass shift imparted by the ¹³C atoms, researchers can quantify the contribution of exogenous proline to various metabolic pools and assess the activity of related metabolic pathways.[1][2]

Key Applications:

-

Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions within a cell.

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A powerful technique for quantitative proteomics.

-

Tracer for Collagen Synthesis: Investigating the dynamics of collagen production and turnover.[3]

-

Studying Proline Metabolism: Elucidating the pathways of proline synthesis, degradation, and interconversion.

Experimental Protocols

This section details the step-by-step procedures for conducting a cell culture experiment using L-Proline-¹³C₅.

Preparation of L-Proline-¹³C₅ Containing Cell Culture Medium

To effectively trace the metabolism of exogenous proline, it is essential to use a culture medium that is devoid of unlabeled L-proline. This allows for the controlled introduction of L-Proline-¹³C₅ as the sole proline source. This protocol describes the preparation of a custom RPMI 1640 medium.

Materials:

-

L-Proline-¹³C₅ (purity >98%)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Glutamine

-

Penicillin-Streptomycin solution (100x)

-

Sodium Bicarbonate (NaHCO₃)

-

Cell culture grade water

-

Sterile filtration unit (0.22 µm)

Procedure:

-

Reconstitute Proline-Free Medium: In a sterile environment, dissolve the proline-free RPMI 1640 powder in 90% of the final volume of cell culture grade water. Ensure complete dissolution.

-

Add Supplements: Add L-Glutamine, Penicillin-Streptomycin, and Sodium Bicarbonate to the reconstituted medium at their standard concentrations.

-

Prepare L-Proline-¹³C₅ Stock Solution: Prepare a sterile stock solution of L-Proline-¹³C₅ in cell culture grade water. The concentration of this stock solution should be calculated to achieve the desired final concentration in the medium (typically the same as standard RPMI 1640, which is 0.02 g/L).

-

Add L-Proline-¹³C₅: Aseptically add the L-Proline-¹³C₅ stock solution to the proline-free medium.

-

Add Dialyzed Serum: Supplement the medium with dFBS to the desired final concentration (e.g., 10%). The use of dialyzed FBS is crucial to minimize the presence of unlabeled amino acids that would compete with the labeled proline.

-

Final Volume and Sterilization: Adjust the final volume with cell culture grade water and sterilize the complete medium by passing it through a 0.22 µm filter.

-

Storage: Store the prepared medium at 4°C and protect it from light.

Cell Seeding and Labeling

Procedure:

-

Cell Culture: Culture cells of interest to the desired confluency in standard proline-containing medium.

-